
2-Chloro-1-cyclohexyl-2,2-difluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclohexyl-2,2-difluoroethanone is an organic compound characterized by the presence of a chloro group, a cyclohexyl ring, and two fluorine atoms attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-cyclohexyl-2,2-difluoroethanone typically involves the reaction of cyclohexylmagnesium bromide with 2,2-difluoroacetyl chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of 2-chloro-1-cyclohexyl-2,2-difluoroethanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: 2-chloro-1-cyclohexyl-2,2-difluoroethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The chloro group in 2-chloro-1-cyclohexyl-2,2-difluoroethanone can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-cyclohexyl-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-chloro-1-cyclohexyl-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential to modulate signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 2-chloro-1-cyclohexyl-2-fluoroethanone
- 2-chloro-1-cyclohexyl-2,2-dichloroethanone
- 2-chloro-1-cyclohexyl-2,2-dibromoethanone
Comparison: 2-chloro-1-cyclohexyl-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its analogs with different halogen substitutions.
Eigenschaften
CAS-Nummer |
86340-71-8 |
|---|---|
Molekularformel |
C8H11ClF2O |
Molekulargewicht |
196.62 g/mol |
IUPAC-Name |
2-chloro-1-cyclohexyl-2,2-difluoroethanone |
InChI |
InChI=1S/C8H11ClF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
BXYBQLMYLAOSJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


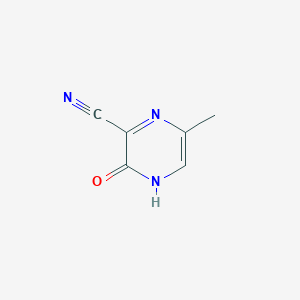

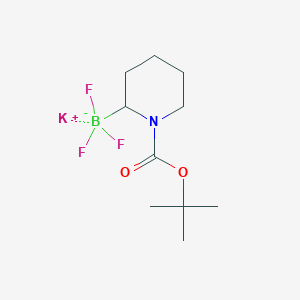

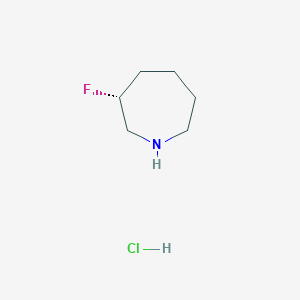
![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12851524.png)
![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)

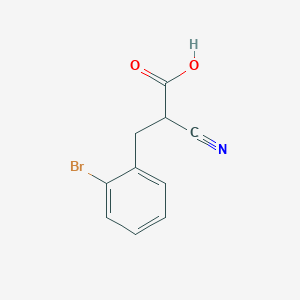
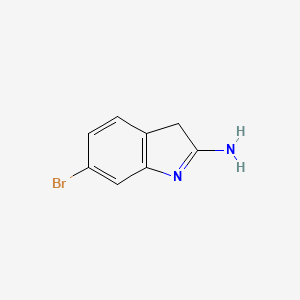
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
